![molecular formula C21H17N5O4S B2542705 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide CAS No. 1242873-87-5](/img/structure/B2542705.png)

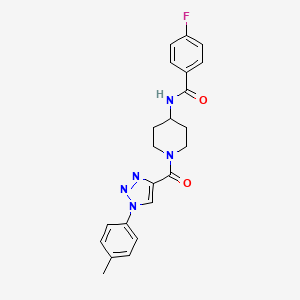

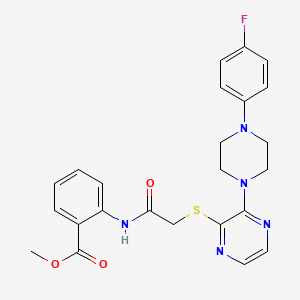

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide is a synthetic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of triazolopyrazine, a core that is often explored for its pharmacological properties.

Synthesis Analysis

The synthesis of related compounds, such as the N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, involves the formation of the triazoloquinoline core followed by the introduction of various substituents to enhance biological activity . The synthesis likely involves multiple steps, including condensation reactions, cyclization, and functional group transformations. The specific synthetic route for the compound would require careful planning to incorporate the benzodioxin and triazolopyrazine moieties effectively.

Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized by a fused triazole and pyrazine ring. This bicyclic system is often modified with various substituents that can significantly alter the compound's biological activity and receptor affinity . The presence of a benzodioxin moiety in the compound of interest suggests additional ring systems that could influence the molecule's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically centered around their functional groups. The acetamide moiety can participate in hydrogen bonding, while the sulfur atom in the thioacetamide part could be involved in nucleophilic substitution reactions. The triazolopyrazine core itself may undergo electrophilic substitution reactions, especially at positions activated by the presence of electron-donating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic systems and heteroatoms would affect its solubility, with potential implications for its bioavailability and distribution in biological systems. The compound's stability, melting point, and solubility in various solvents would be key parameters to consider in the development of pharmaceutical formulations .

科学的研究の応用

Synthesis and Insecticidal Assessment

- Heterocyclic compounds, including ones with structures similar to the query chemical, have been synthesized and evaluated for insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds incorporate a thiadiazole moiety and have shown potential as insecticidal agents (Fadda et al., 2017).

Antimicrobial Activity

- Research into the synthesis of heterocyclic compounds has led to the development of molecules with in vitro antibacterial and antifungal properties. A library of compounds was tested against various bacterial and fungal strains, showing good to moderate activity and highlighting the potential of these molecules as antimicrobial agents (Pandya et al., 2019).

Anticancer and Antiviral Applications

- Novel series of derivatives have been synthesized and evaluated for their in vitro anticoronavirus and antitumoral activities. These studies reveal that structural variations in the molecules can tune their biological properties towards antiviral or antitumoral activity, suggesting a promising avenue for the development of new therapeutic agents (Jilloju et al., 2021).

Antioxidant Studies

- The synthesis of novel N-substituted benzyl/phenyl compounds incorporating heterocyclic frameworks has been explored for their antioxidant properties. These compounds were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidant agents (Ahmad et al., 2012).

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S/c27-18(22-14-6-7-16-17(12-14)30-11-10-29-16)13-31-21-24-23-19-20(28)25(8-9-26(19)21)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDBCXIABNWQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)

![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)

![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)